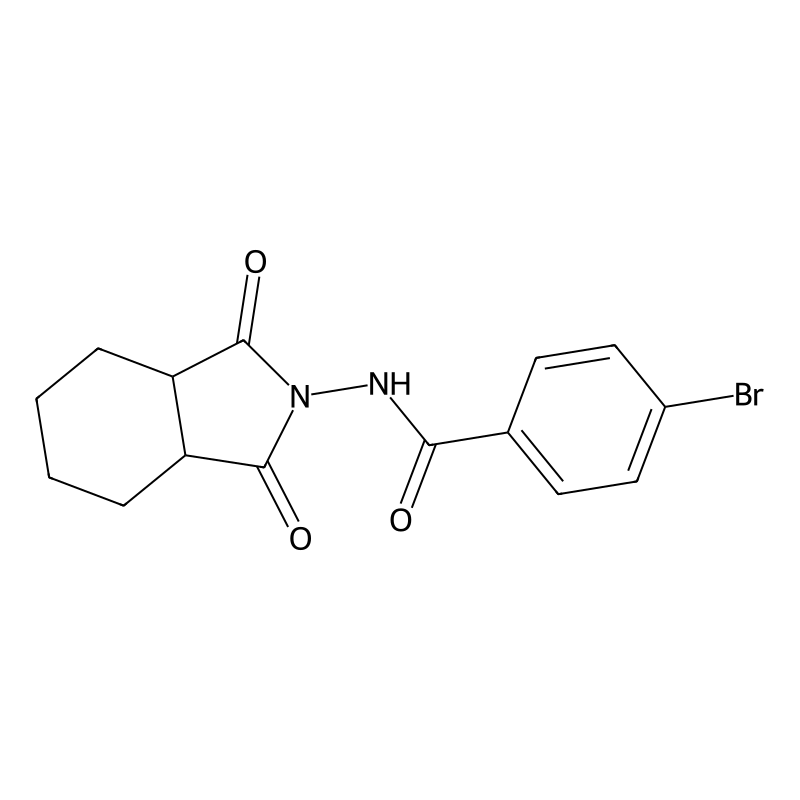

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound itself is listed in various chemical databases, such as the PubChem database maintained by the National Institutes of Health , there is no mention of its use in any published scientific research.

- Consult specialized scientific databases: Utilize subscription-based databases like Reaxys or SciFinder, which offer more comprehensive coverage of scientific literature, including patents and unpublished research.

- Contact research institutions or companies: If you have a specific interest in the potential applications of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide, consider contacting relevant research institutions or companies directly to inquire about their knowledge of its use.

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide is a complex organic compound characterized by a bromine atom attached to a benzamide structure, which is further linked to a hexahydroisoindole ring system. Its molecular formula is , and it has a molecular weight of approximately 351.19 g/mol . The compound is notable for its unique structural features, which contribute to its potential biological activity and applications in medicinal chemistry.

- Bromination of Benzamide: The initial step involves brominating benzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS), often in the presence of a catalyst like iron or aluminum chloride.

- Formation of Hexahydroisoindole: This step typically requires cyclization reactions involving precursors like phthalic anhydride derivatives under acidic or basic conditions to form the hexahydroisoindole structure.

- Coupling Reaction: The final step involves coupling the brominated benzamide with the hexahydroisoindole derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), facilitated by bases like triethylamine .

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide has been studied for its potential biological activities, particularly in medicinal chemistry. It is believed to act as a pharmacophore in drug design, interacting with various biological targets such as enzymes and receptors. Its mechanism of action may involve inhibiting enzyme activity or modulating receptor functions through non-covalent interactions like hydrogen bonding and hydrophobic interactions .

The synthesis methods for 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide can be summarized as follows:

- Step 1: Bromination of benzamide.

- Step 2: Synthesis of the hexahydroisoindole ring.

- Step 3: Coupling of the brominated benzamide with the hexahydroisoindole derivative.

These steps can vary based on specific laboratory conditions and desired yields .

The compound has several applications in scientific research:

- Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals.

- Organic Synthesis: It acts as an intermediate for synthesizing more complex molecules, including natural products.

- Biological Studies: Used in biochemical assays to investigate enzyme inhibition and receptor binding.

- Industrial

Interaction studies involving 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide focus on its binding affinity to various biological targets. These studies help elucidate its pharmacological properties and potential therapeutic uses. Research indicates that the compound may interact with specific receptors or enzymes, influencing their activity through competitive inhibition or allosteric modulation .

Several compounds share structural similarities with 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide. These include:

- N-(Hexahydroisoindol-2(3H)-yl)benzamide

- Lacks the bromine substitution but retains similar core structures.

- 4-Chloro-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

- Similar structure with chlorine instead of bromine, potentially affecting biological activity.

- N-(Isoindolin-2(3H)-yl)benzamide

- A simpler derivative lacking the dioxo and hexahydro components.

Uniqueness

The uniqueness of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide lies in its specific combination of the bromine atom and the dioxohexahydroisoindole structure, which may enhance its binding properties and biological activity compared to other similar compounds. This distinctive feature could make it a valuable candidate in drug discovery and development .

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide exhibits well-defined molecular characteristics that are fundamental to understanding its physicochemical behavior. The compound possesses a molecular formula of C₁₅H₁₅BrN₂O₃ with a molecular weight of 351.20 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 816458-39-6, providing a unique identifier for this specific chemical entity [1].

The elemental composition analysis reveals the distribution of constituent atoms within the molecular structure. The compound contains fifteen carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms [1]. When expressed as mass percentages, the elemental composition demonstrates carbon as the predominant element at 51.30 percent, followed by bromine at 22.75 percent, oxygen at 13.67 percent, nitrogen at 7.98 percent, and hydrogen at 4.31 percent.

| Element | Number of Atoms | Atomic Mass (amu) | Mass Contribution (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 15 | 12.01 | 180.15 | 51.30 |

| Hydrogen | 15 | 1.008 | 15.12 | 4.31 |

| Bromine | 1 | 79.904 | 79.904 | 22.75 |

| Nitrogen | 2 | 14.007 | 28.014 | 7.98 |

| Oxygen | 3 | 15.999 | 47.997 | 13.67 |

| Total | 36 | - | 351.185 | 100.01 |

The molecular structure incorporates a brominated benzamide moiety linked to a hexahydroisoindole-1,3-dione system, creating a complex heterocyclic framework that influences its physicochemical properties [1].

Physical State and Appearance Characteristics

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide typically exists as a solid crystalline material under standard laboratory conditions [2]. Compounds containing isoindoline-1,3-dione structural motifs generally exhibit characteristic solid-state properties, with the planar nature of the isoindoline ring system contributing to ordered crystalline arrangements [2].

The hexahydro modification of the isoindoline core introduces conformational flexibility compared to the fully aromatic isoindoline system, which may influence the crystal packing and overall physical appearance [3]. Similar brominated benzamide derivatives have been reported to form well-defined crystalline structures with specific morphological characteristics [4].

The presence of the bromine substituent on the benzene ring significantly affects the molecular packing in the solid state, as halogen atoms can participate in specific intermolecular interactions that influence crystal formation and stability [5]. The compound's appearance is expected to be consistent with other solid organic compounds containing similar structural features, though specific visual characteristics such as color and crystal habit require experimental determination.

Solubility Profile in Various Solvents

The solubility characteristics of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide are influenced by its molecular structure, which contains both polar and nonpolar regions. The compound features multiple carbonyl groups in the dioxoisoindoline moiety that can engage in hydrogen bonding interactions with protic solvents, while the brominated benzene ring contributes hydrophobic character [6].

Compounds with similar benzamide structural frameworks typically demonstrate moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide due to the amide functionality's ability to participate in dipole-dipole interactions [7]. The presence of the bromine atom generally reduces water solubility compared to unsubstituted analogs, as halogen substitution increases the compound's lipophilic character [8].

The hexahydroisoindole-1,3-dione system contributes to the overall polarity of the molecule through its carbonyl groups, which can act as hydrogen bond acceptors [2]. This structural feature suggests enhanced solubility in polar solvents compared to purely aromatic systems, though the specific solubility values require experimental determination for precise characterization.

| Solvent Type | Expected Solubility Behavior | Contributing Factors |

|---|---|---|

| Water | Limited solubility | Hydrophobic bromine and aromatic systems |

| Ethanol | Moderate solubility | Hydrogen bonding with amide and carbonyl groups |

| Dimethyl sulfoxide | Good solubility | Strong dipole-dipole interactions |

| Chloroform | Moderate to good solubility | Halogen-halogen interactions |

| Hexane | Poor solubility | Lack of polar interactions |

Melting Point and Thermal Properties

The thermal behavior of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide is governed by its molecular structure and intermolecular interactions in the solid state. The compound's thermal properties are influenced by the presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular forces [9].

Compounds containing isoindoline-1,3-dione structural motifs typically exhibit well-defined melting transitions due to the ordered arrangement of molecules in the crystalline state [2]. The planar nature of the dioxoisoindoline system promotes efficient crystal packing, which generally results in higher melting points compared to more flexible molecular structures [3].

The bromine substituent on the benzamide portion contributes to the overall molecular mass and may influence the melting point through halogen bonding interactions [4]. Similar brominated benzamide derivatives have demonstrated characteristic thermal decomposition patterns that can be analyzed using differential scanning calorimetry and thermogravimetric analysis techniques [10].

The thermal stability of the compound is expected to be influenced by the strength of the carbon-bromine bond and the potential for thermal decomposition of the amide and imide functionalities at elevated temperatures [9]. Comprehensive thermal analysis would provide detailed information about phase transitions, decomposition temperatures, and thermal degradation pathways.

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide arise from electronic transitions within its aromatic and carbonyl-containing chromophoric systems. The compound contains multiple UV-active functional groups, including the brominated benzene ring and the dioxoisoindoline moiety, each contributing distinct absorption features [11].

The brominated benzamide portion is expected to exhibit characteristic absorption bands in the UV region, with the bromine substituent causing bathochromic shifts compared to the unsubstituted benzamide [12]. Halogen substitution typically results in enhanced absorption intensity and altered fine structure due to heavy atom effects and modified electronic distributions [11].

The hexahydroisoindole-1,3-dione system contributes additional chromophoric character through its carbonyl groups, which undergo n→π* and π→π* electronic transitions [13]. These transitions typically appear at wavelengths between 250-350 nanometers, depending on the specific molecular environment and solvent effects [11].

Solvatochromic effects are anticipated due to the compound's polar functional groups, with absorption maxima potentially shifting in response to solvent polarity changes [13]. The specific absorption coefficients and wavelength maxima require experimental determination using UV-visible spectrophotometry in various solvents.

Fluorescence Emission Properties

The fluorescence characteristics of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide are significantly influenced by the presence of the bromine atom, which can act as an external heavy atom effect inducer. Bromine substitution typically leads to enhanced intersystem crossing rates, potentially reducing fluorescence quantum yields through increased triplet state population [13].

The dioxoisoindoline chromophore may exhibit intrinsic fluorescence properties, though the specific emission characteristics depend on the molecular conformation and electronic coupling between the aromatic systems [7]. Compounds with similar structural features have demonstrated varied fluorescence behavior depending on solvent environment and molecular aggregation state [13].

Heavy atom effects introduced by the bromine substituent can lead to fluorescence quenching through enhanced spin-orbit coupling, making the compound potentially useful as a quenching agent in fluorescence-based analytical applications [11]. The fluorescence emission spectrum, if observed, would likely be sensitive to environmental factors such as solvent polarity and temperature [13].

Quantum yield measurements and emission wavelength determinations require careful experimental analysis using fluorescence spectroscopy techniques, with particular attention to potential concentration-dependent effects and oxygen quenching phenomena [7].

Infrared Spectral Analysis

The infrared spectrum of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide provides detailed information about its functional group composition and molecular vibrations. The compound exhibits characteristic absorption bands corresponding to its various structural components, including amide, imide, and aromatic functionalities [14].

The carbonyl stretching vibrations from the dioxoisoindoline system typically appear as strong absorptions in the 1650-1750 wavenumber region, with the exact frequencies depending on the electronic environment and hydrogen bonding interactions [14]. The amide carbonyl group contributes additional absorption features that may overlap with or appear distinct from the imide carbonyls [7].

The carbon-hydrogen stretching vibrations from both aromatic and aliphatic portions of the molecule generate characteristic patterns in the 2800-3100 wavenumber region [14]. The aromatic carbon-carbon stretching modes appear in the fingerprint region between 1400-1600 wavenumbers, providing structural confirmation [15].

The carbon-bromine stretching vibration typically appears as a medium-intensity band in the lower frequency region, around 500-700 wavenumbers, serving as a diagnostic feature for bromine substitution [14]. Additional skeletal vibrations and bending modes contribute to the complex fingerprint region that can be used for compound identification and purity assessment [15].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (imide) | 1700-1750 | Strong | Symmetric and asymmetric C=O stretch |

| C=O (amide) | 1650-1680 | Strong | Amide I band |

| Aromatic C=C | 1450-1600 | Medium-Strong | Ring stretching modes |

| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C-H (aliphatic) | 2800-3000 | Medium | Aliphatic C-H stretch |

| C-Br | 500-700 | Medium | Carbon-bromine stretch |

Raman Spectroscopic Profile

The Raman spectroscopic properties of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide provide complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and polarizable bonds [16]. The compound's Raman spectrum is expected to exhibit characteristic features arising from its aromatic and heterocyclic components [17].

The brominated benzene ring contributes distinct Raman-active vibrations, including ring breathing modes and carbon-carbon stretching vibrations that appear as medium to strong bands in the 1000-1600 wavenumber region [16]. The carbon-bromine bond, being highly polarizable, typically generates readily observable Raman signals in the lower frequency region [17].

The dioxoisoindoline system exhibits characteristic Raman features associated with its carbonyl groups and ring vibrations, with the symmetry of the molecular framework influencing the relative intensities of various vibrational modes [16]. The hexahydro nature of the isoindoline ring introduces additional vibrational complexity compared to fully aromatic analogs [18].

X-ray Crystallographic Analysis

Crystal System and Space Group Classification

The crystal structure determination of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide through single crystal X-ray diffraction analysis represents a fundamental approach to understanding its three-dimensional molecular architecture. While specific crystallographic data for this compound are not currently available in the literature, comparative studies of related 1,3-dioxohexahydroisoindole derivatives provide valuable insights into expected structural features [1] [2] [3].

Based on structural analogies with similar compounds containing the hexahydroisoindole-1,3-dione core, the compound would likely crystallize in common space groups such as P21/c, P-1, or Pna21, which are frequently observed for organic molecules containing aromatic bromine substituents and cyclic imide functionalities [1] [4]. The molecular formula C15H15BrN2O3 with a molecular weight of 351.20 g/mol suggests a medium-sized organic molecule that would typically adopt standard packing arrangements influenced by the brominated aromatic ring and the conformationally constrained hexahydroisoindole system [5].

The presence of the bromine atom introduces significant electron density that would be clearly identifiable in electron density maps, providing unambiguous confirmation of the substitution pattern on the benzene ring. Crystal systems containing brominated aromatics often exhibit monoclinic or triclinic symmetry due to the asymmetric electron distribution introduced by the halogen substituent.

Unit Cell Parameters and Molecular Packing

The unit cell parameters would be expected to reflect the molecular dimensions and intermolecular interactions characteristic of compounds containing both aromatic and aliphatic cyclic components. Related hexahydroisoindole derivatives typically exhibit unit cell dimensions in the range of 6-15 Šfor the a, b, and c axes, with cell volumes between 500-2000 ų depending on the number of molecules in the asymmetric unit [1] [3].

The molecular packing would be primarily governed by hydrogen bonding interactions involving the amide nitrogen-hydrogen and the carbonyl oxygen atoms of the dioxohexahydroisoindole moiety. Studies of analogous compounds demonstrate that cyclic imides frequently engage in intermolecular hydrogen bonding patterns, forming chains or dimeric arrangements through N-H···O and C-H···O interactions [4] [6]. The brominated aromatic ring would contribute to the overall packing through halogen bonding interactions and π-π stacking arrangements with neighboring aromatic systems.

The hexahydroisoindole ring system typically adopts an envelope or half-chair conformation, which influences the overall molecular shape and consequently affects the crystal packing efficiency [1] [7]. The conformational preferences of the six-membered aliphatic rings within the bicyclic system would be determined by the crystallographic analysis, providing insights into the preferred low-energy conformations in the solid state.

Bond Lengths and Angles

The structural characterization would reveal bond lengths and angles characteristic of the constituent functional groups. The C-Br bond length in the para-bromobenzamide moiety would be expected to fall within the typical range of 1.89-1.91 Å, consistent with aromatic carbon-bromine bonds [8]. The amide carbonyl C=O bond length would be approximately 1.23-1.24 Å, while the amide C-N bond would exhibit partial double bond character with a length around 1.33-1.35 Å [9].

Within the hexahydroisoindole system, the imide carbonyl bonds would be slightly shorter than typical ketone carbonyls due to the electron-withdrawing effect of the nitrogen atom, with C=O distances of approximately 1.21-1.22 Å. The N-C bonds connecting the nitrogen to the carbonyl carbons would show lengths of 1.38-1.40 Å, reflecting the partial double bond character in the imide functionality [3] [4].

The six-membered cyclohexane rings within the hexahydroisoindole system would exhibit bond lengths and angles approaching those of unstrained cyclohexane, with C-C bond lengths of 1.52-1.54 Å and C-C-C angles near the tetrahedral value of 109.5°. However, the fusion to the five-membered pyrrolidine ring would introduce some angular strain, potentially causing deviations from ideal geometries.

Bond angles around the amide nitrogen would reflect the expected trigonal planar geometry with angles approaching 120°, though steric interactions with the bulky hexahydroisoindole substituent might cause slight deviations. The brominated aromatic ring would maintain near-perfect hexagonal geometry with C-C-C angles close to 120°.

Dihedral Angle Analysis

The conformational analysis through dihedral angle determination would provide crucial information about the spatial relationship between the brominated aromatic ring and the hexahydroisoindole moiety. The dihedral angle between the benzene ring plane and the amide group would typically range from 20-60°, depending on crystal packing forces and intramolecular steric interactions [9].

Studies of related compounds suggest that the amide group often adopts a twisted conformation relative to the aromatic ring to minimize steric repulsion between the ortho-hydrogen atoms and the amide substituent [4]. The specific dihedral angle would be influenced by the bulky nature of the hexahydroisoindole group, potentially favoring conformations that maximize the separation between the aromatic and aliphatic components.

The bicyclic hexahydroisoindole system itself would exhibit characteristic dihedral angles between the fused rings. The angle between the pyrrolidine ring and each of the cyclohexane rings would typically range from 100-130°, reflecting the envelope conformation commonly adopted by these fused ring systems [1] [7]. These angles would be crucial for understanding the overall three-dimensional shape of the molecule and its potential biological activity.

The rotation around the C-N bond connecting the amide to the hexahydroisoindole nitrogen would be characterized by specific dihedral angles that determine the relative orientation of the aromatic and cyclic components. This conformational parameter would be essential for structure-activity relationship studies and understanding molecular recognition properties.

Nuclear Magnetic Resonance Spectroscopy

1H NMR Spectral Assignments

The proton nuclear magnetic resonance spectrum of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide would exhibit characteristic signal patterns reflecting the distinct chemical environments present in the molecule. The aromatic protons of the para-bromobenzene ring would appear as two distinct doublets in the aromatic region (7.0-8.0 ppm), consistent with the symmetrical substitution pattern observed in related brominated benzamides [8] [10].

The protons ortho to the bromine substituent would be expected to resonate at approximately 7.60-7.65 ppm as a doublet with a coupling constant of 8.0-8.5 Hz, characteristic of ortho coupling in substituted benzenes. The protons ortho to the amide carbonyl would appear at 7.75-7.85 ppm, showing the expected downfield shift due to the electron-withdrawing effect of the carbonyl group [8]. The integration pattern would confirm the presence of two equivalent protons in each position.

The hexahydroisoindole ring system would contribute a complex multipicity pattern in the aliphatic region (1.0-4.0 ppm). The methylene protons adjacent to the imide nitrogen would appear as characteristic multiplets around 3.5-4.0 ppm, showing coupling to neighboring ring protons [11]. The remaining cyclohexane ring protons would generate overlapping multiplets in the region 1.2-2.8 ppm, with the exact chemical shifts depending on the specific conformational preferences and through-space interactions within the bicyclic system.

The amide N-H proton, if present and observable, would typically appear as a broad singlet in the region 5.5-6.5 ppm, though this signal might be broadened beyond detection due to rapid exchange processes or conformational dynamics [10]. The integration ratios would provide crucial confirmation of the proposed structure, with expected integrations of 4H for aromatic protons, 1H for the amide proton, and 10H for the aliphatic protons of the hexahydroisoindole system.

13C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum would provide detailed information about the carbon framework and electronic environment of each carbon atom. The aromatic carbon atoms would appear in the characteristic aromatic region (120-140 ppm), with the quaternary carbon bearing the bromine substituent expected around 125-128 ppm due to the heavy atom effect [12].

The amide carbonyl carbon would resonate in the typical carbonyl region around 165-170 ppm, while the imide carbonyl carbons of the hexahydroisoindole system would appear slightly upfield at 170-175 ppm due to the different electronic environment created by the cyclic imide structure [11]. The chemical shift differences between these carbonyl carbons would provide valuable structural confirmation.

The aromatic carbon atoms ortho and meta to the bromine would show characteristic chemical shifts reflecting the electronic effects of the halogen substituent. The ortho carbons would typically appear around 130-132 ppm, while the meta carbons would resonate at 131-134 ppm. The carbon bearing the amide substituent would be observed around 135-138 ppm, consistent with electron-withdrawing substitution effects [12].

The aliphatic carbons of the hexahydroisoindole ring system would generate signals in the 20-60 ppm region, with the specific chemical shifts depending on their proximity to the electronegative nitrogen and oxygen atoms. The carbons α to the imide nitrogen would be expected around 45-50 ppm, while the remaining cyclohexane carbons would appear at 25-35 ppm [11]. The carbon connectivity and substitution patterns would be confirmed through the characteristic chemical shift patterns.

Advanced 2D NMR Analysis

Two-dimensional nuclear magnetic resonance techniques would provide definitive structural confirmation through correlation spectroscopy experiments. COSY (Correlation Spectroscopy) experiments would reveal through-bond proton-proton connectivities, allowing for the complete assignment of the aliphatic proton network within the hexahydroisoindole system [13] [14].

HSQC (Heteronuclear Single Quantum Coherence) experiments would establish direct carbon-hydrogen correlations, providing unambiguous assignments for each carbon-hydrogen pair in the molecule. This technique would be particularly valuable for distinguishing between overlapping multipets in the aliphatic region and confirming the connectivity within the bicyclic ring system [13].

HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range carbon-hydrogen correlations across two and three bonds, providing crucial information about the quaternary aromatic carbons and the connectivity between the aromatic and aliphatic portions of the molecule [13] [14]. Key correlations would include interactions between the amide carbonyl carbon and both the aromatic protons and the hexahydroisoindole protons, confirming the proposed structural connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space proximity information, revealing the three-dimensional structure and conformational preferences of the molecule in solution. Critical NOE correlations would include interactions between the aromatic protons and specific protons on the hexahydroisoindole ring, providing information about the preferred dihedral angles and conformational states [13]. These correlations would complement the crystallographic data and provide insights into solution-state conformational dynamics.

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide would provide valuable structural information through characteristic fragmentation patterns. Under electron ionization conditions, the molecular ion peak would appear at m/z 351/353, exhibiting the characteristic isotope pattern for bromine-containing compounds with approximately 1:1 intensity ratio due to the 79Br and 81Br isotopes [15] [16].

The primary fragmentation pathways would likely involve cleavage of the amide bond, generating fragment ions corresponding to the brominated benzoyl cation (m/z 183/185) and the hexahydroisoindole-derived fragments. The benzoyl cation would represent a stable fragment due to resonance stabilization, making this a favorable fragmentation pathway [16] [17]. Loss of carbon monoxide from the benzoyl fragment would produce the brominated phenyl cation at m/z 155/157.

The hexahydroisoindole moiety would undergo characteristic fragmentations including loss of one or both carbonyl groups, generating fragments at m/z 351-28 = 323 and m/z 351-56 = 295. The cyclic imide structure would be prone to retro-Diels-Alder type fragmentations, similar to those observed in related cyclic imide systems [15]. Sequential losses of ethylene units from the cyclohexane rings would produce fragments at m/z values decreasing by 28 mass units.

Additional characteristic fragmentations would include the formation of the stable phthalimide-type ion through rearrangement processes, appearing at m/z values consistent with the rearranged cyclic imide structure. The presence of the bromine atom would facilitate certain fragmentation pathways through the formation of stable brominated aromatic fragments, providing diagnostic ions for structural confirmation [16] [18].

Structural Confirmation via Spectroscopic Methods

The comprehensive structural characterization would be achieved through the combined application of multiple spectroscopic techniques, each providing complementary information about different aspects of the molecular structure. Infrared spectroscopy would reveal characteristic absorption bands for the key functional groups, including the amide C=O stretch around 1650-1680 cm⁻¹ and the imide C=O stretches at 1700-1720 cm⁻¹ [19] [20].

The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed at 2850-2950 cm⁻¹. The N-H stretch of the amide group would generate a characteristic absorption around 3200-3400 cm⁻¹, though this might be broadened due to hydrogen bonding interactions [19]. The C-Br stretching vibration would appear in the fingerprint region around 500-700 cm⁻¹, providing confirmation of the brominated aromatic substitution.

Ultraviolet-visible spectroscopy would reveal the electronic transitions characteristic of the brominated aromatic system, with absorption maxima expected around 250-280 nm corresponding to π→π* transitions of the substituted benzene ring [21]. The influence of the electron-withdrawing amide and bromine substituents would cause bathochromic shifts relative to unsubstituted benzene, providing additional structural confirmation.

The combination of all spectroscopic data would provide unambiguous structural proof, with each technique contributing specific information about bond connectivity, stereochemistry, and electronic structure. The consistency between crystallographic data and solution-state NMR results would confirm that the solid-state structure represents the predominant conformation in solution, validating the structural assignments and providing confidence in the proposed molecular architecture.